molecular formula C29H29F2N3O B1176598 neurofilament protein NF 70 CAS No. 143221-02-7

neurofilament protein NF 70

Cat. No.: B1176598
CAS No.: 143221-02-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neurofilament protein NF 70, commonly referred to as neurofilament light chain (NFL), is a 68–70 kDa structural protein integral to the neuronal cytoskeleton. NFL is the smallest subunit of neurofilaments (NFs), which are type IV intermediate filaments critical for maintaining axonal caliber, mechanical stability, and intracellular transport . NFL forms the core of neurofilament polymers, serving as a scaffold for the assembly of medium (NF-M, ~150 kDa) and heavy (NF-H, ~200 kDa) subunits. These subunits differ in their carboxyl-terminal tail domains, which contain phosphorylation sites regulating axonal transport and interactions with other cytoskeletal elements . NFL is predominantly expressed in large myelinated axons and is released into cerebrospinal fluid (CSF) and blood upon axonal damage, making it a sensitive biomarker for neurodegenerative diseases and CNS injuries .

Properties

CAS No.

143221-02-7

Molecular Formula

C29H29F2N3O

Synonyms

neurofilament protein NF 70

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Neurofilament Proteins

Neurofilaments are composed of three core subunits—NFL, NF-M, and NF-H—alongside ancillary proteins like α-internexin and peripherin. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Neurofilament Subunits

Property NFL (NF 70) NF-M NF-H α-Internexin
Molecular Weight 68–70 kDa ~150 kDa ~200 kDa ~66 kDa
Tail Domain Short, non-phosphorylated Long, phosphorylated (Lys-Ser-Pro repeats) Long, highly phosphorylated (Lys-Ser-Pro repeats) Short, non-phosphorylated
Role in Assembly Core polymer structure Cross-links filaments Stabilizes filament spacing Early axonal development
Biomarker Utility CSF/blood: Axonal damage (e.g., MS, ALS) CSF: Brain injury Serum: Spinal cord injury Gliomas, neurodevelopmental disorders
Phosphorylation Minimal Moderate (regulates interactions) Extensive (affects axonal transport) None

Key Findings:

Structural Differences :

  • NFL lacks the extended phosphorylated tail domains of NF-M and NF-H, which mediate interactions with microtubules and other organelles .
  • NF-H’s tail contains up to 50 repeats of Lys-Ser-Pro motifs, enabling charge-dependent spacing between filaments—a feature absent in NFL .

Biomarker Specificity :

  • NFL : Elevated in CSF and serum across multiple conditions (e.g., ALS, MS, traumatic brain injury) due to its rapid release post-axonal damage .
  • NF-H : Phosphorylated NF-H (pNfH) is enriched in spinal cord injuries and ischemic stroke, reflecting its role in large-caliber axons .
  • NF-M : Increased in CSF during acute brain injury but less studied compared to NFL .

Disease Associations :

  • NFL correlates with disease progression in ALS and MS, with serum levels rising 2–3 fold in advanced stages .
  • pNfH shows specificity for acute spinal trauma, with serum levels >4 ng/mL predictive of poor outcomes .

Comparative Insights from Evolutionary Perspectives

Squid NF-70, a homolog of mammalian NFL, shares structural similarities but diverges in gene organization. Squid NF-70, NF-60, and NF-220 arise from splice variants of a single gene, whereas mammalian NFs are encoded by separate genes. Notably, squid NF-220’s tail domain resembles mammalian NF-M/H but shows greater homology to nuclear lamins, suggesting divergent evolutionary pathways . This contrasts with mammalian NF-M/H, which evolved phosphorylation-dependent regulatory mechanisms for axonal specialization .

Technical Considerations in Biomarker Analysis

  • Assay Platforms : NFL quantification varies by method, with Simoa (single-molecule array) offering 10-fold higher sensitivity than ELISA .
  • Confounding Factors : Co-existing peripheral neuropathy may skew NFL correlations between CSF and blood, necessitating age-adjusted reference intervals .

Q & A

Q. What is the structural and functional role of neurofilament protein NF 70 (NF-L) in neuronal biology?

NF-L, a type IV intermediate filament protein (classified with NF-M and NF-H), forms the core scaffold of neurofilaments, which maintain axonal caliber and mechanical stability. NF-L polymerizes with NF-M/NF-H to regulate cytoskeletal organization, ensuring efficient neurotransmission and resistance to mechanical stress . Methodologically, knockout models or siRNA-mediated NF-L depletion in neurons can reveal structural deficits, while immunofluorescence or electron microscopy visualizes filament organization .

Q. What are the standard methodologies for quantifying NF 70 in biological samples?

NF-L is commonly measured using ELISA (e.g., UmanDiagnostics’ NF-Light ELISA) in cerebrospinal fluid (CSF) or blood, with protocols requiring strict pre-analytical controls (e.g., rapid freezing at −70°C to prevent degradation) . Immunoblotting with monoclonal antibodies (e.g., 2F11) is used for tissue lysates, requiring validation via blocking peptides to confirm specificity .

Q. How do neurofilament protein levels correlate with neuronal injury in basic research models?

NF-L elevation in CSF or plasma reflects axonal damage in rodent models of traumatic brain injury or neurodegeneration. Longitudinal sampling paired with histopathology (e.g., NeuN staining for neuronal loss) strengthens causality. For example, NF-L increases post-ischemia correlate with axonal degeneration in murine spinal cord injury models .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NF-L levels across studies?

Contradictions often arise from pre-analytical variables (e.g., sample collection timing, anticoagulants in blood tubes) or assay variability. Standardized protocols, such as the SMA Biomarkers Working Group’s guidelines for NF validation, recommend inter-laboratory calibration and adherence to MIAME/MIBBI standards for data reporting . Statistical adjustments for covariates like age and blood-CSF barrier integrity are critical .

Q. What experimental designs optimize the use of NF-L as a biomarker in neurodegenerative disease research?

Longitudinal cohort studies with matched CSF/blood sampling and clinical endpoints (e.g., motor function in ALS) are ideal. For preclinical models, combine NF-L measurements with in vivo imaging (e.g., MRH-Net for pseudo-histological NF mapping) to correlate biochemical changes with structural pathology .

Q. What advanced techniques enable spatial profiling of NF 70 in complex tissues?

Mass spectrometry imaging (MSI) and chemical proteomics (e.g., CETSA for target engagement) map NF-L distribution in situ. Partner sites with Gallios/Coulter systems and expertise in probe synthesis (e.g., vinyl sulfoximine-based tags) can enhance resolution in CNS tissues .

Q. How do post-translational modifications (PTMs) of NF-L influence its role in neurodegeneration?

Phosphorylation of NF-L’s C-terminal domain, analyzed via phospho-specific antibodies or LC-MS/MS, modulates filament stability. Oxidative stress models (e.g., paraquat exposure) show hyperphosphorylation-driven NF aggregation, mimicking pathologies like Charcot-Marie-Tooth disease. Calpain/proteasome inhibitors can test degradation dynamics .

Q. What strategies integrate NF-L data with multi-omics approaches in systems neuroscience?

Combine NF-L ELISA data with transcriptomic (RNA-seq of NEFL expression) and proteomic datasets (Foldseek structural alignment) to identify co-regulated pathways. For example, NF-L co-expression with HSP70 in ischemia models suggests shared stress-response mechanisms .

Methodological Pitfalls and Solutions

Q. Why might NF-L levels in blood vs. CSF show poor correlation in some studies?

Blood NF-L reflects systemic axonal damage, while CSF NF-L is CNS-specific. Blood-brain barrier permeability (e.g., in neuroinflammation) confounds interpretations. Use albumin ratio (CSF/serum) to adjust for leakage and prioritize ultra-sensitive Simoa assays for blood samples .

Q. How can researchers address the low solubility of NF 70 in biochemical assays?

NF-L’s stability as a polymer necessitates lysis buffers with high urea (6–8 M) or SDS for solubilization. Centrifugation at 100,000×g separates soluble (monomeric) and insoluble (filamentous) fractions. Validate extraction efficiency via spike-in controls with recombinant NF-L .

Emerging Research Frontiers

Q. What novel tools are available for real-time NF 70 dynamics in live neurons?

CRISPR-edited iPSCs expressing fluorescently tagged NF-L (e.g., HaloTag-NF-L) enable live imaging of filament transport. Microfluidic chambers can model axonal injury and track NF-L redistribution via time-lapse microscopy .

Q. How can NF-L be leveraged in AI-driven biomarker discovery?

Train neural networks on multi-modal data (e.g., MRI-to-NF pseudo-images from MRH-Net) to predict disease progression. Public datasets like AlphaFold’s NF-L structural predictions enhance in silico modeling of filament interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.